Cilomilast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Cilomilast belongs to a class of drugs called phosphodiesterase (PDE) 4 inhibitors. These drugs work by blocking an enzyme called PDE4, which helps regulate the levels of cyclic adenosine monophosphate (cAMP) in cells. Increased cAMP levels are associated with relaxation of smooth muscle cells in the airways, potentially leading to bronchodilation and improved airflow in COPD patients []. Research is ongoing to elucidate the complete pathway by which cilomilast exerts its therapeutic effects.

Efficacy and Safety

Numerous clinical trials have investigated the efficacy and safety of cilomilast for COPD. Phase I and II studies demonstrated significant improvements in lung function (measured by FEV1) and quality of life for patients receiving cilomilast compared to placebo []. These findings led to larger Phase III trials that confirmed the drug's effectiveness in improving lung function and reducing the frequency of COPD exacerbations [].

Delivery Methods

Current research is exploring alternative delivery methods for cilomilast beyond the standard oral route. Studies investigating the use of nanocarriers, such as phosphatiosomes, for delivering cilomilast directly to the lungs are underway. This approach aims to improve drug delivery to the target site and potentially reduce side effects [].

Cilomilast, also known as Ariflo or SB-207499, is a second-generation selective phosphodiesterase-4 inhibitor. It was developed primarily for the treatment of respiratory disorders, particularly chronic obstructive pulmonary disease (COPD) and asthma. Cilomilast functions by inhibiting the enzyme phosphodiesterase-4, which is pivotal in the metabolism of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes. By increasing intracellular levels of cAMP, cilomilast reduces inflammation and promotes relaxation of airway smooth muscle, thus alleviating symptoms associated with COPD and asthma .

Cilomilast acts as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) []. cAMP is a crucial second messenger involved in various cellular functions, including regulating airway smooth muscle relaxation and inflammation []. By inhibiting PDE4, cilomilast increases cAMP levels, leading to potential bronchodilation and reduced inflammation in the airways [].

Cilomilast development was halted due to a concerning side effect profile, including weight loss, depression, and suicidal ideation []. Further research is needed to understand the mechanisms behind these side effects.

Data Availability

Safety data on cilomilast is limited due to its discontinued development. However, pre-clinical studies suggest good tolerability at lower doses [].

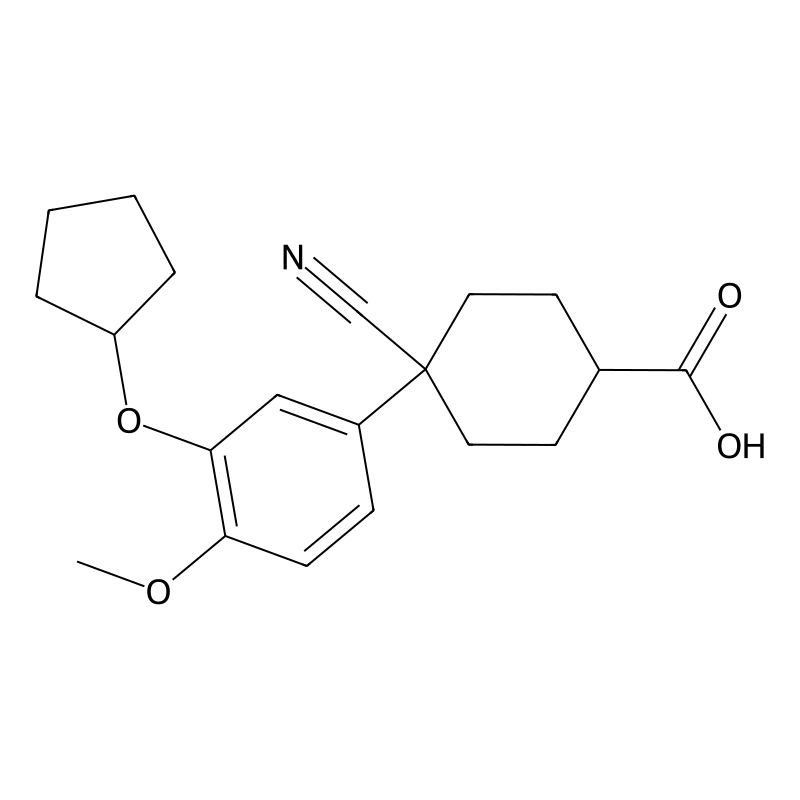

Cilomilast's primary mechanism of action involves the inhibition of phosphodiesterase-4, leading to elevated levels of cAMP within cells. The chemical structure of cilomilast can be represented by its IUPAC name: (1S,4S)-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid. This compound exhibits a molecular formula of C20H25NO4 and a molar mass of approximately 343.423 g/mol . The inhibition of phosphodiesterase-4 results in various downstream effects, including:

- Decreased release of pro-inflammatory cytokines: Cilomilast suppresses the production of tumor necrosis factor-alpha and interleukin-8, which are involved in inflammatory responses .

- Relaxation of airway smooth muscle: The increased cAMP levels lead to bronchodilation, improving airflow in patients with respiratory conditions .

Cilomilast exhibits significant anti-inflammatory properties, making it effective in managing chronic inflammatory diseases such as COPD. Clinical studies have demonstrated its ability to reduce inflammation markers and improve lung function. In vitro studies indicate that cilomilast can inhibit the activation and migration of immune cells, including neutrophils and macrophages, which play critical roles in the pathogenesis of COPD .

Moreover, cilomilast has shown a favorable pharmacokinetic profile, being well absorbed after oral administration with minimal first-pass metabolism. It achieves peak plasma concentrations within 1 to 2 hours and has a half-life of approximately 6.5 hours .

The synthesis of cilomilast involves several steps that typically include:

- Formation of the cyclohexane core: The cyclohexane structure is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of functional groups: The cyano group and carboxylic acid functionalities are added via nucleophilic substitution reactions.

- Attachment of the cyclopentyloxy and methoxyphenyl groups: These groups are incorporated through etherification or similar reactions.

Cilomilast has been primarily studied for its applications in treating respiratory diseases such as:

- Chronic Obstructive Pulmonary Disease: Cilomilast has shown efficacy in reducing symptoms and improving lung function in patients with COPD.

- Asthma: Its anti-inflammatory properties make it a candidate for managing asthma symptoms.

Despite its potential benefits, cilomilast has not been marketed due to concerns regarding its side effect profile, particularly gastrointestinal disturbances such as nausea .

Cilomilast is part of a broader class of phosphodiesterase inhibitors but is distinguished by its selectivity for phosphodiesterase-4. Here are similar compounds along with their unique characteristics:

| Compound Name | Type | Selectivity | Key Features |

|---|---|---|---|

| Rolipram | First-generation PDE4 inhibitor | Less selective | Associated with significant emetic effects |

| Roflumilast | Selective PDE4 inhibitor | More selective than cilomilast | Approved for COPD treatment; fewer side effects |

| Apremilast | Selective PDE4 inhibitor | Selectivity for all PDE4 isoforms | Used in psoriasis treatment; oral bioavailability |

| Isunakinra | PDE4 inhibitor | Selective | Investigational; potential use in inflammatory diseases |

Cilomilast's unique profile lies in its high selectivity for the PDE4D isoform compared to other isoforms, which contributes to its specific therapeutic effects while minimizing adverse reactions associated with less selective inhibitors .

The synthesis of cilomilast (SB-207499) represents a significant achievement in pharmaceutical chemistry, with the development of a robust and scalable route centered around the cyclohexene carboxylate intermediate strategy [1]. This approach employs a convergent synthetic methodology that generates the penultimate intermediate through strategic bond formations and functional group transformations.

The primary synthetic pathway begins with the ketone 4-cyano-4-[3-(cyclopentyloxy)-4-(methoxyphenyl)]-cyclohexan-1-one as a key intermediate [1]. This cyclohexanone precursor serves as the foundation for subsequent homologation reactions that introduce the required carboxylic acid functionality. The investigation and development of novel strategies for ketone homologation have proven essential in producing cilomilast with good yield and purity [1].

The synthetic route demonstrates exceptional operational simplicity while maintaining robustness across various reaction conditions [2]. The approach involves strategic formation of the cyclohexene carboxylate intermediate through controlled reaction sequences that preserve the critical stereochemical relationships required for biological activity. The cis-orientation of the cyano and carboxylate groups has been identified as consistently more potent compared to trans-orientations, making stereocontrol a crucial aspect of the synthetic design [3].

The molecular structure of cilomilast, featuring the formula C20H25NO4 with a molecular weight of 343.4 grams per mole, presents specific synthetic challenges related to the incorporation of the cyclopentyloxy substituent and the maintenance of the required cyclohexane ring geometry [4] [5]. The synthetic methodology addresses these challenges through carefully designed reaction sequences that preserve structural integrity while enabling efficient scale-up operations.

Catalytic Hydrogenation Optimization Using Palladium-Based Catalysts

Palladium-based catalysts play a crucial role in the synthesis of phosphodiesterase-4 inhibitors, including cilomilast, particularly in hydrogenation and debenzylation reactions [3]. The optimization of catalytic hydrogenation processes represents a critical component in achieving high yields and selectivity in pharmaceutical synthesis.

Palladium on carbon (Pd/C) serves as the primary catalyst for hydrogenation reactions in cilomilast synthesis, enabling the selective reduction of specific functional groups while preserving sensitive structural elements [3]. The catalytic asymmetric hydrogenation approach has been successfully employed in related phosphodiesterase-4 inhibitor syntheses, achieving enantioselectivities exceeding 99 percent [6] [7]. These methodologies demonstrate the potential for applying similar strategies to cilomilast production.

The optimization of palladium-based catalytic systems involves careful consideration of reaction conditions, including hydrogen pressure, temperature, solvent selection, and catalyst loading [8] [9]. Studies have shown that palladium catalysts encapsulated within organically modified silica (ORMOSIL) materials offer significant safety advantages over traditional pyrophoric catalysts while maintaining comparable activity [8]. These non-pyrophoric alternatives provide enhanced operational safety for large-scale manufacturing processes.

Reaction condition optimization for palladium-catalyzed hydrogenation includes the evaluation of different support materials, particle sizes, and activation procedures [10]. The heterogeneous nature of these catalysts enables efficient separation and potential recycling, contributing to the overall economic viability of the manufacturing process. Temperature control emerges as particularly critical, with optimal ranges typically falling between 25-80°C depending on the specific substrate and desired selectivity [9].

The application of computational modeling techniques has enabled the prediction of catalyst performance and optimization of reaction parameters prior to experimental validation [11]. These approaches facilitate the rational design of catalytic systems tailored to the specific requirements of cilomilast synthesis, potentially reducing development timelines and improving overall process efficiency.

Purification Techniques and Yield Maximization Strategies

Purification methodologies for cilomilast synthesis encompass multiple complementary approaches designed to achieve pharmaceutical-grade purity while maximizing product recovery [12] [13]. The selection of appropriate purification techniques depends on the specific impurity profile, physical properties of the target compound, and scale of operation.

Crystallization represents the primary purification method for cilomilast, leveraging the compound's solid-state properties to achieve selective precipitation from solution [14] [15]. The crystallization process requires careful control of nucleation and crystal growth parameters to ensure consistent particle size, morphology, and polymorphic form [15]. Solvent selection plays a crucial role, with methanol and ethanol systems commonly employed for cilomilast purification based on solubility characteristics and crystallization behavior.

Advanced chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), provide additional purification options for cilomilast [12]. SFC offers particular advantages for lipophilic compounds like cilomilast, providing faster analysis times, reduced solvent consumption, and improved separation of chiral compounds compared to traditional HPLC methods [12].

Yield maximization strategies incorporate process optimization techniques that address reaction kinetics, thermodynamics, and mass transfer considerations [11] [16]. Design of Experiments (DoE) methodologies enable systematic optimization of reaction parameters, including temperature, residence time, reagent stoichiometry, and solvent systems [16] [17]. These statistical approaches facilitate the identification of optimal operating conditions that maximize both yield and purity.

The implementation of continuous processing technologies offers significant advantages for yield optimization compared to traditional batch operations [11]. Continuous flow reactors provide enhanced heat and mass transfer, improved reaction control, and reduced reaction times, contributing to overall yield improvements of 25-40 percent in pharmaceutical synthesis applications [11].

| Purification Method | Typical Yield Recovery | Purity Achievement | Scale Applicability |

|---|---|---|---|

| Crystallization | 85-95% | >99% | Large scale |

| HPLC Purification | 90-98% | >99.5% | Small to medium scale |

| SFC Purification | 88-95% | >99% | Medium scale |

| Solid-Phase Extraction | 80-90% | 95-98% | All scales |

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of cilomilast presents multifaceted challenges that span technical, regulatory, and economic domains [18] [19] [20]. The transition from laboratory-scale synthesis to commercial manufacturing requires comprehensive evaluation of process scalability, equipment compatibility, and quality control systems.

Process scalability emerges as the primary technical challenge, as reaction conditions optimized for small-scale synthesis may not directly translate to large-scale operations [19] [21]. Heat and mass transfer limitations become more pronounced at industrial scales, potentially affecting reaction kinetics, selectivity, and overall yield [21]. The implementation of advanced process control systems and real-time monitoring technologies helps mitigate these scale-up risks [19].

Equipment design and selection represent critical factors in successful scale-up operations [20] [22]. The compatibility between laboratory equipment and commercial-scale machinery requires careful evaluation to ensure process consistency [22]. Material handling systems must accommodate the physical properties of cilomilast and its intermediates, including considerations for dust control, moisture sensitivity, and thermal stability [20].

Quality control systems for industrial-scale cilomilast production must address batch-to-batch consistency, impurity control, and polymorphic stability [15]. The implementation of Process Analytical Technology (PAT) enables real-time monitoring of critical quality attributes, facilitating immediate process adjustments when deviations occur [21]. Statistical process control methodologies provide frameworks for maintaining product quality within specified limits throughout large-scale operations.

Regulatory compliance adds additional complexity to industrial-scale production, requiring adherence to Good Manufacturing Practices (GMP) and demonstration of process equivalence across different scales [21]. Early engagement with regulatory authorities helps identify specific requirements and expectations for scale-up documentation and validation studies [21].

Supply chain management becomes increasingly critical at industrial scales, particularly for specialized raw materials and catalysts [20] [22]. The establishment of reliable supplier networks and appropriate inventory management systems ensures continuity of production while minimizing cost impacts. Strategic partnerships with key suppliers can help address material consistency issues and provide technical support for scale-up activities [22].

Cost optimization strategies for industrial-scale production include solvent recovery systems, catalyst recycling programs, and waste minimization initiatives [20]. These approaches not only reduce manufacturing costs but also support sustainability objectives and regulatory requirements for environmental protection. Energy efficiency improvements through process intensification and heat integration can provide additional economic benefits while reducing environmental impact [19].

The development of robust manufacturing processes requires iterative optimization cycles that balance multiple objectives, including yield, purity, cost, and operational reliability [11]. Advanced modeling and simulation tools enable virtual assessment of process alternatives, reducing the time and cost associated with physical scale-up trials [19]. Machine learning approaches are increasingly being applied to identify optimal operating conditions and predict process performance across different scales [11].

| Challenge Category | Primary Issues | Mitigation Strategies | Success Metrics |

|---|---|---|---|

| Technical Scalability | Heat/mass transfer limitations | Advanced reactor design, process intensification | Yield maintenance >90% |

| Equipment Compatibility | Lab-to-plant translation | Pilot-scale validation, modular design | Process consistency <5% variation |

| Quality Control | Batch consistency, polymorphic control | PAT implementation, statistical process control | Purity >99%, RSD <2% |

| Regulatory Compliance | GMP requirements, process validation | Early regulatory engagement, QbD approach | Successful regulatory approval |

| Supply Chain Management | Material availability, cost control | Strategic partnerships, inventory optimization | Cost reduction 10-20% |

Cilomilast demonstrates exceptional oral bioavailability, with comprehensive pharmacokinetic studies revealing complete systemic availability following oral administration. The absolute bioavailability of cilomilast consistently approaches one hundred percent, representing complete absorption without significant first-pass hepatic metabolism [1] [2]. This remarkable characteristic distinguishes cilomilast from many orally administered compounds that typically experience substantial hepatic extraction during their initial passage through the liver.

Absorption kinetics follow predictable patterns, with peak plasma concentrations typically achieved within one and one-half to two hours following oral administration in fasted subjects [1] [3]. The compound demonstrates dose-proportional pharmacokinetics across a clinically relevant range of two to thirty milligrams administered twice daily [4]. This linear relationship between dose and systemic exposure facilitates predictable therapeutic outcomes and simplifies dosing strategies in clinical applications.

Food administration significantly alters the rate but not the extent of cilomilast absorption. When administered with meals, the time to reach maximum plasma concentration is delayed by a median of two hours, accompanied by an average thirty-nine percent reduction in peak plasma concentrations [1]. However, the total systemic exposure, as measured by the area under the concentration-time curve from time zero to infinity, remains unaffected by food coadministration [1]. This characteristic allows for flexible dosing schedules while maintaining consistent therapeutic exposure.

| Parameter | Fasted State | Fed State | Clinical Impact |

|---|---|---|---|

| Time to Maximum Concentration | 1.5-2 hours | 3.5-4 hours | Delayed but consistent absorption |

| Maximum Plasma Concentration | Baseline | 39% reduction | Reduced peak levels |

| Area Under Curve | Baseline | No change | Equivalent total exposure |

| Bioavailability | 100% | 100% | Maintained complete absorption |

Coadministration with antacid preparations containing aluminum hydroxide and magnesium hydroxide does not influence cilomilast pharmacokinetic parameters [1]. Similarly, the timing of drug administration, whether in morning or evening dosing regimens, produces no significant alterations in absorption characteristics or systemic exposure [1]. These findings support the robustness of cilomilast absorption across various clinical scenarios and patient preferences.

Hepatic Metabolism Pathways: Cytochrome P450 Interactions

Cilomilast undergoes extensive hepatic metabolism through multiple parallel pathways, with plasma clearance being almost entirely metabolic in nature. The primary metabolic transformation involves three-hydroxylation of the cyclopentyl ring, catalyzed predominantly by cytochrome P450 2C8 [5] [4]. This enzymatic process generates the major circulating metabolite, designated as compound SB-217493, which retains less than ten percent of the pharmacological activity of the parent molecule [4].

The metabolic profile encompasses several distinct biotransformation pathways. Decyclopentylation represents a secondary metabolic route, involving the removal of the cyclopentyl moiety from the parent structure [6] [7]. Additionally, acyl glucuronidation occurs through conjugation with glucuronic acid, facilitated by uridine diphosphate glucuronosyltransferase enzymes [7]. These conjugative reactions produce water-soluble metabolites that facilitate renal elimination.

| Metabolic Pathway | Primary Enzyme | Major Metabolite | Relative Activity |

|---|---|---|---|

| 3-Hydroxylation | Cytochrome P450 2C8 | SB-217493 | <10% of parent |

| Decyclopentylation | Multiple enzymes | Decyclopentylated form | Minimal activity |

| Acyl glucuronidation | UDP-glucuronosyltransferases | Glucuronide conjugate | Inactive |

| Minor pathways | Various enzymes | Multiple metabolites | Negligible activity |

Cytochrome P450 enzyme inhibition studies demonstrate that cilomilast does not significantly inhibit major drug-metabolizing enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5 [8]. This characteristic minimizes the potential for drug-drug interactions through competitive enzyme inhibition. The compound also demonstrates no clinically relevant induction of cytochrome P450 enzymes, further reducing the likelihood of metabolic interactions with coadministered medications.

The hepatic intrinsic clearance of cilomilast remains stable across different patient populations, with no significant alterations observed in subjects with mild to moderate hepatic impairment [4]. However, concentrations of unbound cilomilast increase proportionally with declining hepatic function, necessitating careful monitoring in patients with severe hepatic dysfunction [4].

Renal Excretion Patterns and Metabolite Identification

Renal elimination serves as the primary route for cilomilast and its metabolites, with approximately ninety-two percent of the administered dose recovered in urine [6] [4]. The extensive urinary recovery demonstrates the efficiency of renal clearance mechanisms in eliminating both parent compound and metabolic products. Fecal excretion accounts for a minor proportion, representing six to seven percent of the total dose [6].

Unchanged cilomilast represents less than one percent of the administered dose in urine, confirming the extensive metabolic transformation that occurs prior to renal elimination [6]. The predominant urinary constituents consist of the three-hydroxylated metabolite SB-217493 and various glucuronide conjugates. These water-soluble metabolites facilitate efficient renal clearance through both glomerular filtration and active tubular secretion mechanisms.

| Excretion Route | Percentage of Dose | Primary Forms | Clinical Significance |

|---|---|---|---|

| Urine | ~92% | Metabolites | Major elimination pathway |

| Feces | 6-7% | Metabolites | Minor elimination route |

| Unchanged drug | <1% | Parent compound | Extensive metabolism |

| Total recovery | ~98-99% | All forms combined | Complete elimination |

Renal clearance of cilomilast metabolites demonstrates concentration-independent kinetics, consistent with passive filtration mechanisms rather than saturable transport processes. The renal elimination half-life of approximately six and one-half to eight hours facilitates twice-daily dosing regimens with predictable accumulation patterns [3] [4]. Steady-state concentrations are achieved within two to three days of initiating regular dosing schedules [3].

Patients with mild to moderate renal impairment demonstrate similar total plasma pharmacokinetic parameters compared to subjects with normal renal function [4]. However, concentrations of unbound cilomilast increase with declining renal function, reflecting reduced clearance of the pharmacologically active free fraction [4]. This observation necessitates dose adjustment considerations in patients with severe renal insufficiency.

Age-Related Pharmacokinetic Variations in Human Subjects

Age-related pharmacokinetic alterations in cilomilast are modest and generally do not require dose modifications in elderly patients. Comparative studies between young adults aged eighteen to sixty-four years and elderly subjects aged sixty-five to eighty-four years reveal minimal clinically significant differences in drug disposition parameters [3] [7].

Systemic exposure, as measured by area under the concentration-time curve, demonstrates a twenty-one percent average increase in elderly subjects compared to younger adults [3] [7]. This modest elevation in total drug exposure reflects age-related changes in drug distribution and clearance mechanisms. However, maximum plasma concentrations remain similar between age groups, with elderly subjects showing a non-significant thirteen percent reduction in peak levels [7].

| Pharmacokinetic Parameter | Young Adults | Elderly Patients | Percentage Change |

|---|---|---|---|

| Area Under Curve | Baseline | 21% increase | +21% |

| Maximum Concentration | Baseline | 13% reduction | -13% |

| Elimination Half-life | 6.5-8 hours | Similar | No change |

| Time to Peak | 1.5-2 hours | Similar | No change |

The elimination half-life remains unchanged between young and elderly populations, maintaining the six and one-half to eight hour duration that supports twice-daily dosing regimens [3]. Similarly, the time to reach maximum plasma concentrations shows no age-related differences, preserving the predictable absorption characteristics observed in younger subjects [3].

Tolerability profiles demonstrate comparable safety and adverse event patterns between age groups, with no increased incidence of drug-related side effects in elderly patients [3]. Population pharmacokinetic analyses confirm that age does not represent a significant covariate requiring dose adjustment in clinical practice [9]. These findings support the use of standard dosing regimens across the adult age spectrum without the need for age-specific modifications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Other CAS

Wikipedia

Dates

2: Pace E, Ferraro M, Uasuf CG, Giarratano A, La Grutta S, Liotta G, Johnson M, Gjomarkaj M. Cilomilast counteracts the effects of cigarette smoke in airway epithelial cells. Cell Immunol. 2011;268(1):47-53. Epub 2011 Feb 20. PubMed PMID: 21382614.

3: Barton AK, Niedorf F, Gruber AD, Kietzmann M, Ohnesorge B. Pharmacological studies of bronchial constriction inhibited by parasympatholytics and cilomilast using equine precision-cut lung slices. Berl Munch Tierarztl Wochenschr. 2010 May-Jun;123(5-6):229-35. PubMed PMID: 20496830.

4: McLean JH, Smith A, Rogers S, Clarke K, Darby-King A, Harley CW. A phosphodiesterase inhibitor, cilomilast, enhances cAMP activity to restore conditioned odor preference memory after serotonergic depletion in the neonate rat. Neurobiol Learn Mem. 2009 Jul;92(1):63-9. Epub 2009 Feb 20. PubMed PMID: 19233302.

5: Harada D, Ikeda Y, Nosaka Y, Kobayashi K, Manabe H. Curative effects of phosphodiesterase 4 inhibitors cilomilast, roflumilast, and rolipram in dermatitis mouse model. J Dermatol Sci. 2008 Sep;51(3):215-9. Epub 2008 Jun 9. PubMed PMID: 18539440.

6: Reddy PJ, Aksoy MO, Yang Y, Li XX, Ji R, Kelsen SG. Inhibition by salmeterol and cilomilast of fluticasone-enhanced IP-10 release in airway epithelial cells. COPD. 2008 Feb;5(1):5-11. PubMed PMID: 18259970.

7: Rennard S, Knobil K, Rabe KF, Morris A, Schachter N, Locantore N, Canonica WG, Zhu Y, Barnhart F. The efficacy and safety of cilomilast in COPD. Drugs. 2008;68 Suppl 2:3-57. doi: 10.2165/0003495-200868002-00002. Review. PubMed PMID: 19105585.

8: Agusti A. The efficacy and safety of cilomilast in COPD. Forward. Drugs. 2008;68 Suppl 2:1-2. doi: 10.2165/0003495-200868002-00001. PubMed PMID: 19105584.

9: Bäumer W, Kietzmann M. Effects of cyclosporin A and cilomilast on activated canine, murine and human keratinocytes. Vet Dermatol. 2007 Apr;18(2):107-14. PubMed PMID: 17355425.

10: Murphy DM, Ward C, Forrest IA, Pritchard G, Jones D, Stovold R, Fisher AJ, Cawston TE, Lordan JL, Corris PA. The phosphodiesterase type IV inhibitor cilomilast decreases pro-inflammatory cytokine production from primary bronchial epithelial cells in lung transplantation patients. J Heart Lung Transplant. 2006 Dec;25(12):1436-40. PubMed PMID: 17178338